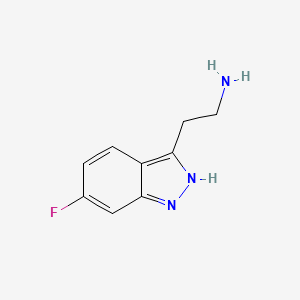
2-(6-Fluoro-1H-indazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 6th position of the indazole ring and an ethanamine group at the 3rd position makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1H-indazol-3-yl)ethanamine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . Another approach includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . The reaction conditions typically involve the use of solvents like DMSO and the presence of oxygen as the terminal oxidant.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Indazol-3-yl)ethanamine
- 6-Fluoro-1H-indazole
- 1H-Indazole-3-ethanamine
Uniqueness
2-(6-Fluoro-1H-indazol-3-yl)ethanamine is unique due to the presence of both the fluorine atom and the ethanamine group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10FN3 |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(6-fluoro-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10FN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3-4,11H2,(H,12,13) |
InChI Key |
YBBQGISTMLHUME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


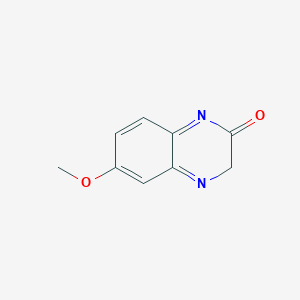
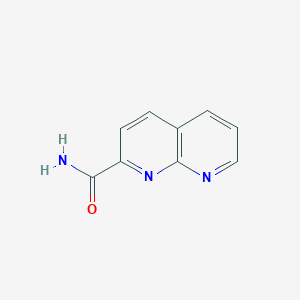

![1-(Thieno[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11912779.png)
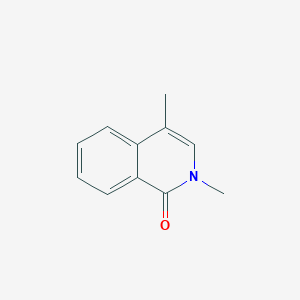


![7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine](/img/structure/B11912800.png)
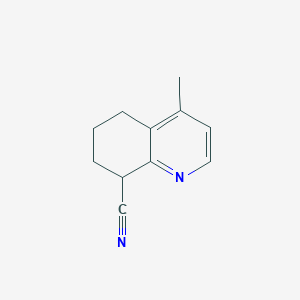
![4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912807.png)

![4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11912822.png)


